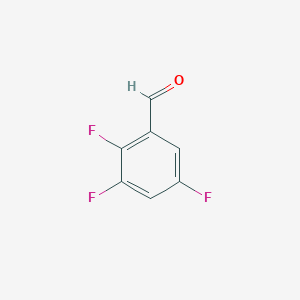

2,3,5-Trifluorobenzaldehyde

Beschreibung

2,3,5-Trifluorobenzaldehyde (CAS: 126202-23-1; molecular formula: C₇H₃F₃O; molecular weight: 160.09 g/mol) is a fluorinated aromatic aldehyde characterized by three fluorine atoms substituted at the 2-, 3-, and 5-positions of the benzene ring. It is widely used in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The compound is commercially available with purities up to 97–99% from suppliers such as Alfa and Shanghai Hongene Biotechnology . Its synthesis often involves nucleophilic substitution or condensation reactions, as exemplified in the preparation of biscoumarins via piperidine-catalyzed reactions in ethanol .

Eigenschaften

IUPAC Name |

2,3,5-trifluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUNVQGCKIBORD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380306 | |

| Record name | 2,3,5-Trifluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126202-23-1 | |

| Record name | 2,3,5-Trifluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-Trifluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism:

The hydrolysis proceeds via a nucleophilic aromatic substitution pathway, where water attacks the electron-deficient aromatic ring at the chlorinated position. Acetic acid acts as both solvent and proton donor, facilitating the elimination of HCl and subsequent oxidation to the aldehyde.

Table 1: Hydrolysis Conditions and Yields for 2,3,5-Trifluorobenzaldehyde Synthesis

| Temperature (°C) | Pressure (MPa) | Catalyst System | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 160 | 0.45 | AcOH/NaOAc | 90.2 | 98.5 |

| 150 | 0.38 | AcOH/NaOAc | 87.1 | 98.2 |

| 140 | 0.25 | AcOH/NaOAc | 38.6 | 94.6 |

Data adapted from CN102516047A highlights the necessity of maintaining pressures >0.3 MPa to suppress side reactions. Suboptimal conditions (e.g., 140°C, 0.25 MPa) result in incomplete conversion and lower yields due to competing oligomerization.

Catalytic Systems and Solvent Effects

The choice of catalyst and solvent profoundly influences reaction efficiency. Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance phase transfer in biphasic systems, improving interfacial contact between aqueous and organic layers. This is critical in hydrolysis steps, where poor mixing leads to kinetic trapping of intermediates.

Antimony-based catalysts, while effective, pose challenges in recycling due to their sensitivity to hydrolysis. Recent advances propose heterogeneous catalysts (e.g., SbF₃ supported on alumina) to mitigate leaching and improve reusability.

Alternative Formylation Routes

Beyond hydrolysis, formylation using carbon monoxide (CO) or formyl fluoride (HCOF) offers a complementary pathway. The Olah method employs HCOF and BF₃ to formylate pre-fluorinated toluene derivatives, achieving aldehyde yields of 56–78%. This approach avoids high-pressure hydrolysis but requires anhydrous conditions and specialized equipment for handling gaseous reagents.

Table 2: Formylation Methods for Fluorinated Aldehydes

| Reagent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| HCOF | BF₃ | 25 | 72 |

| CO | AlCl₃ | 50 | 65 |

| Dichloromethyl ether | HF | 0 | 37 |

Data from EP0328669A1 and CO-in-benzaldehyde.pdf illustrate the trade-offs between yield and operational complexity.

Industrial Scalability and Environmental Impact

Large-scale production prioritizes cost-effectiveness and minimal waste. The hydrolysis method in CN102516047A reduces spent acid generation by 40% compared to traditional sulfuric acid routes . Additionally, solvent recovery systems (e.g., vacuum distillation of acetic acid) achieve >95% reuse rates, aligning with green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3,5-Trifluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,3,5-trifluorobenzoic acid.

Reduction: Reduction reactions can convert it to 2,3,5-trifluorobenzyl alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the substituent, but typical reagents include Grignard reagents and organolithium compounds.

Major Products:

Oxidation: 2,3,5-Trifluorobenzoic acid.

Reduction: 2,3,5-Trifluorobenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula : CHFO

Molecular Weight : 180.09 g/mol

CAS Number : 126202-23-1

The presence of three fluorine atoms in the benzene ring significantly alters the compound's reactivity and stability, making it a valuable building block in organic synthesis and medicinal chemistry.

Synthetic Chemistry

TFBA serves as a versatile intermediate in the synthesis of various fluorinated compounds. Its unique electronic properties due to the electronegative fluorine atoms enhance its reactivity in nucleophilic substitution reactions and other transformations.

Applications in Synthesis

- Building Block for Fluorinated Compounds : TFBA is utilized in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its trifluoromethyl group can stabilize intermediates, facilitating various reactions such as nucleophilic aromatic substitution and cross-coupling reactions.

- Fluorinated Ligands : It is employed to create fluorinated ligands for catalysis and coordination chemistry, enhancing the efficiency of catalytic processes due to the strong electron-withdrawing effects of fluorine.

Medicinal Chemistry

The incorporation of fluorine into drug candidates often improves their pharmacokinetic properties. TFBA's potential applications in drug development include:

Antimicrobial Activity

Research indicates that TFBA exhibits significant antimicrobial properties against various pathogens. A study reported a Minimum Inhibitory Concentration (MIC) of approximately 50 µg/mL against Escherichia coli, showcasing its potential as an antimicrobial agent.

Anticancer Properties

Preliminary studies have suggested that TFBA may induce apoptosis in specific cancer cell lines by disrupting cellular processes such as DNA replication. The compound's ability to interact with biological targets involved in cancer progression makes it a candidate for further investigation in anticancer therapies.

Materials Science

In materials science, TFBA is explored for its role in developing advanced materials with unique properties.

Polymer Chemistry

TFBA can be used to synthesize fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance compared to their non-fluorinated counterparts. This characteristic is particularly beneficial for applications requiring durable materials.

Study 1: Antimicrobial Efficacy

A peer-reviewed study evaluated the antimicrobial efficacy of TFBA alongside other fluorinated benzaldehydes. Results demonstrated a significant reduction in bacterial colony counts upon exposure to TFBA, indicating its potential utility as an antimicrobial agent.

Study 2: Anticancer Activity

In vitro studies involving human cancer cell lines revealed that treatment with TFBA resulted in a dose-dependent decrease in cell viability. The compound was found to activate caspase pathways, suggesting its potential as an anticancer therapeutic.

Wirkmechanismus

The mechanism of action of 2,3,5-Trifluorobenzaldehyde involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable intermediate in organic synthesis. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its behavior in biological systems and industrial processes .

Vergleich Mit ähnlichen Verbindungen

Isomeric Trifluorobenzaldehydes

The position of fluorine substituents significantly influences the physical, chemical, and biological properties of trifluorobenzaldehydes. Key isomers include:

Structural and Reactivity Insights :

- Electronic Effects: The 2,3,5-isomer has fluorine atoms at meta and para positions relative to the aldehyde group, creating a strong electron-withdrawing effect that enhances electrophilicity.

- This highlights the role of substituent positioning in catalytic behavior.

Trifluoromethylbenzaldehyde Derivatives

Compounds like 3-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS: N/A) and 2-Fluoro-4-(trifluoromethyl)benzaldehyde (CAS: N/A) feature both fluorine and trifluoromethyl groups. These derivatives exhibit enhanced lipophilicity and metabolic stability, making them valuable in drug design. However, the this compound lacks the trifluoromethyl group, resulting in lower molecular weight and distinct solubility profiles .

Material Science

The compound is used in phthalocyanine synthesis, where its electron-deficient aromatic ring facilitates metal coordination (e.g., cobalt or copper phthalocyaninates). Similar derivatives like 2,4,5-trifluorobenzyl alcohol (CAS: 144284-25-3) are employed in polymer chemistry but differ in reactivity due to the hydroxyl group .

Biologische Aktivität

2,3,5-Trifluorobenzaldehyde (TFBA) is an aromatic compound characterized by the presence of three fluorine atoms substituted at the 2, 3, and 5 positions of the benzene ring. Its molecular formula is C₇H₃F₃O, and it has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of TFBA, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

The trifluoromethyl substitution in TFBA enhances its electrophilicity and lipophilicity, which can significantly influence its interactions with biological molecules. This alteration in electronic properties is crucial for understanding its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures to TFBA often exhibit antimicrobial properties. For example, studies have shown that fluorinated aromatic aldehydes can inhibit the growth of various microbial strains. In a study evaluating the antimicrobial effects of related compounds, it was found that increasing the number of fluorine substituents generally enhances lipophilicity and bioactivity, thus improving antimicrobial efficacy .

Table 1: Antimicrobial Activity of Fluorinated Compounds

| Compound Name | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | TBD | |

| 2,4,6-Trifluorobenzaldehyde | Antibacterial | TBD | |

| 2,3-Difluorobenzaldehyde | Antifungal | TBD |

Anticancer Properties

The anticancer potential of TFBA is also notable. Compounds with similar trifluoromethyl groups have been studied for their ability to inhibit cancer cell proliferation. The introduction of fluorine atoms can enhance the compound's ability to penetrate cell membranes and interact with cellular targets. For instance, research has indicated that fluorinated benzaldehydes can induce apoptosis in cancer cells through various pathways .

Case Study: Anticancer Activity

In a study examining the effects of various fluorinated benzaldehydes on human cancer cell lines, it was observed that TFBA exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to increased oxidative stress leading to apoptosis. The study reported an IC50 value indicating effective concentration levels for inducing cell death .

The mechanisms by which TFBA exerts its biological effects are still under investigation. However, several hypotheses have emerged:

- Enzyme Inhibition : Similar compounds have been shown to inhibit carboxylesterases and other enzymes involved in metabolic pathways .

- Reactive Oxygen Species (ROS) Generation : The presence of fluorine may enhance the generation of ROS within cells, leading to oxidative damage and apoptosis in cancer cells .

- Interaction with Biological Membranes : The lipophilic nature of TFBA may facilitate its incorporation into lipid membranes, altering membrane dynamics and function.

Safety and Toxicology

While exploring the biological applications of TFBA, safety considerations are paramount. Like other fluorinated compounds, TFBA may exhibit irritant properties. Therefore, appropriate handling precautions should be observed during synthesis and application .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.